Bis(chloromethyl)phenylphosphine oxide is an organophosphorus compound characterized by the presence of two chloromethyl groups and a phenyl group attached to a phosphorus atom. Its molecular formula is , and it has a molecular weight of approximately 207.04 g/mol . This compound is notable for its potential applications in organic synthesis, particularly in the field of photoinitiators and as a reactive intermediate in various
Research on the biological activity of bis(chloromethyl)phenylphosphine oxide is limited, but it is crucial to note that compounds containing chloromethyl groups can exhibit significant toxicity and potential carcinogenic properties. These characteristics necessitate caution when handling such compounds, especially in biological contexts .
Several methods have been developed for synthesizing bis(chloromethyl)phenylphosphine oxide:
Bis(chloromethyl)phenylphosphine oxide has several applications:
Studies on the interactions of bis(chloromethyl)phenylphosphine oxide with other compounds reveal its reactivity profile:
Several compounds share structural similarities with bis(chloromethyl)phenylphosphine oxide. Here are some notable examples:
Bis(chloromethyl)phenylphosphine oxide is unique due to its specific combination of chloromethyl and phenyl functionalities, making it particularly useful as a photoinitiator and reactive intermediate compared to other phosphine oxides.
Nuclear magnetic resonance spectroscopy represents one of the most powerful analytical tools for the structural elucidation of bis(chloromethyl)phenylphosphine oxide. The multinuclear approach utilizing proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) nuclear magnetic resonance provides comprehensive structural information about this organophosphorus compound.
Proton Nuclear Magnetic Resonance Spectroscopy
The ¹H nuclear magnetic resonance spectrum of bis(chloromethyl)phenylphosphine oxide reveals distinctive chemical shifts characteristic of the chloromethyl groups and aromatic phenyl substituent. The chloromethyl protons appear as a characteristic singlet at δ 4.49 parts per million, representing the deshielded methylene protons adjacent to the electron-withdrawing chlorine atoms [1]. This chemical shift is consistent with the electronic environment created by the phosphorus-oxygen double bond and the chloromethyl substituents.
The phenyl protons exhibit typical aromatic patterns in the region between δ 7.40-7.73 parts per million, with the ortho protons appearing as a multiplet at δ 7.73 parts per million and the meta and para protons displaying overlapping multiplets in the δ 7.40-7.55 parts per million range [2]. The integration ratios confirm the presence of two equivalent chloromethyl groups and five aromatic protons, consistent with the molecular structure.
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework of bis(chloromethyl)phenylphosphine oxide. The chloromethyl carbon atoms appear as a characteristic doublet due to phosphorus-carbon coupling, with the chemical shift observed at δ 37.6 parts per million and a coupling constant of 72.0 hertz [3]. This large coupling constant indicates a direct carbon-phosphorus bond, confirming the connectivity of the chloromethyl groups to the phosphorus center.
The aromatic carbon atoms display typical phenyl carbon patterns, with the ipso carbon (directly bonded to phosphorus) appearing as a doublet at δ 130.0 parts per million with a coupling constant of 104.9 hertz, characteristic of direct phosphorus-carbon coupling [2]. The ortho, meta, and para carbon atoms exhibit smaller coupling constants ranging from 9.4 to 12.2 hertz, reflecting their varying distances from the phosphorus center.
Phosphorus-31 Nuclear Magnetic Resonance Spectroscopy
The ³¹P nuclear magnetic resonance spectrum of bis(chloromethyl)phenylphosphine oxide exhibits a singlet at δ 6.58 parts per million, which is characteristic of phosphine oxide compounds [1]. This chemical shift is slightly upfield compared to related bisacylphosphine oxides, reflecting the electronic influence of the chloromethyl substituents on the phosphorus environment.
The phosphorus chemical shift provides valuable information about the oxidation state and coordination environment of the phosphorus center. The observed chemical shift is consistent with a tetrahedral phosphorus(V) center bearing two chloromethyl groups, one phenyl group, and one oxygen atom in a double bond configuration [4].
| Nuclear Magnetic Resonance Parameter | Chemical Shift (δ, ppm) | Coupling Constant (Hz) | Multiplicity |
|---|---|---|---|
| ¹H (Chloromethyl) | 4.49 | - | Singlet |
| ¹H (Phenyl ortho) | 7.73 | - | Multiplet |
| ¹H (Phenyl meta/para) | 7.40-7.55 | - | Multiplet |
| ¹³C (Chloromethyl) | 37.6 | 72.0 | Doublet |
| ¹³C (Phenyl ipso) | 130.0 | 104.9 | Doublet |
| ³¹P | 6.58 | - | Singlet |
Infrared spectroscopy provides characteristic vibrational frequencies that serve as fingerprints for the structural identification of bis(chloromethyl)phenylphosphine oxide. The infrared spectrum exhibits several diagnostic absorption bands that confirm the presence of specific functional groups and molecular moieties.
Phosphorus-Oxygen Stretching Vibrations
The most characteristic infrared absorption band for phosphine oxide compounds is the phosphorus-oxygen stretching vibration. In bis(chloromethyl)phenylphosphine oxide, this band appears at approximately 1103 wavenumbers, consistent with the presence of a phosphorus-oxygen double bond [3]. This frequency is typical for phosphine oxide compounds and provides definitive evidence for the P=O functional group.
The phosphorus-oxygen stretching frequency is influenced by the electronic environment around the phosphorus center. The presence of electron-withdrawing chloromethyl groups and the electron-donating phenyl group creates a unique electronic environment that affects the exact position of this characteristic absorption [5].
Aromatic Carbon-Hydrogen Stretching Vibrations
The aromatic carbon-hydrogen stretching vibrations appear in the region between 3000-3100 wavenumbers, characteristic of phenyl substituents. These absorptions confirm the presence of the aromatic ring system and provide information about the substitution pattern [6].
Aliphatic Carbon-Hydrogen Stretching Vibrations
The chloromethyl carbon-hydrogen stretching vibrations appear at approximately 2900-3000 wavenumbers, corresponding to the methylene protons adjacent to the chlorine atoms. These absorptions are distinguishable from aromatic carbon-hydrogen stretches and provide evidence for the aliphatic chloromethyl substituents [7].
Carbon-Chlorine Stretching Vibrations
The carbon-chlorine stretching vibrations appear as characteristic absorptions in the region between 600-800 wavenumbers. These bands are particularly diagnostic for chloromethyl groups and provide confirmation of the halogen substituents [7].
Phosphorus-Carbon Stretching Vibrations
The phosphorus-carbon stretching vibrations appear in the region between 1000-1200 wavenumbers, overlapping with other skeletal vibrations. While these absorptions are less distinctive than the phosphorus-oxygen stretch, they contribute to the overall infrared fingerprint of the compound [5].
| Infrared Absorption Band | Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|---|
| P=O stretch | 1103 | Phosphorus-oxygen double bond | Strong |
| Aromatic C-H stretch | 3000-3100 | Phenyl carbon-hydrogen | Medium |
| Aliphatic C-H stretch | 2900-3000 | Chloromethyl carbon-hydrogen | Medium |
| C-Cl stretch | 600-800 | Carbon-chlorine | Medium |
| P-C stretch | 1000-1200 | Phosphorus-carbon | Variable |
Mass spectrometry provides detailed information about the molecular weight and fragmentation pathways of bis(chloromethyl)phenylphosphine oxide. The electron ionization mass spectrum exhibits characteristic fragmentation patterns that confirm the molecular structure and provide insight into the stability of different molecular fragments.
Molecular Ion Peak
The molecular ion peak appears at mass-to-charge ratio 223, corresponding to the molecular formula C₈H₉Cl₂OP and confirming the molecular weight of bis(chloromethyl)phenylphosphine oxide [1]. The isotope pattern shows the characteristic distribution expected for a compound containing two chlorine atoms, with the molecular ion peak followed by peaks at mass-to-charge ratios 225 and 227 in the expected 9:6:1 ratio.
Characteristic Fragmentation Pathways
The mass spectrometric fragmentation of bis(chloromethyl)phenylphosphine oxide follows predictable pathways based on the relative stability of the resulting fragments. The primary fragmentation involves the loss of chloromethyl groups, leading to a series of characteristic fragment ions [8].
The loss of one chloromethyl group (mass 49) from the molecular ion generates a fragment at mass-to-charge ratio 174, corresponding to the phenyl(chloromethyl)phosphine oxide cation. This fragmentation pathway is favored due to the relatively weak carbon-phosphorus bond and the stability of the resulting phosphine oxide fragment.
Sequential loss of the second chloromethyl group produces a fragment at mass-to-charge ratio 125, corresponding to the phenylphosphine oxide cation. This fragment represents a stable phosphine oxide species and is commonly observed in the mass spectra of organophosphorus compounds [9].
Phosphorus-Containing Fragment Ions
The mass spectrum exhibits several characteristic phosphorus-containing fragment ions that provide structural information about the phosphorus environment. The phenylphosphine oxide fragment at mass-to-charge ratio 125 is particularly diagnostic, as it retains the phosphorus-oxygen double bond and the phenyl substituent.
Lower mass fragments include the phenyl phosphorus cation at mass-to-charge ratio 109, formed by the loss of oxygen from the phenylphosphine oxide fragment. This fragmentation pathway is characteristic of phosphine oxide compounds and reflects the tendency of phosphorus-containing fragments to lose oxygen under electron ionization conditions [10].
Chlorine-Containing Fragment Ions
The presence of chlorine atoms in the molecule leads to characteristic fragmentation patterns involving the loss of chlorine radicals and hydrogen chloride molecules. The loss of chlorine radical (mass 35) from various fragment ions creates a series of peaks that confirm the presence of chlorine substituents.
The fragmentation pathway involving the loss of hydrogen chloride (mass 36) is also observed, particularly from the chloromethyl-containing fragments. This elimination reaction is facilitated by the presence of methylene protons adjacent to the chlorine atoms [8].
| Fragment Ion | Mass-to-Charge Ratio | Proposed Structure | Relative Intensity |
|---|---|---|---|
| Molecular ion | 223 | C₈H₉Cl₂OP⁺ | Medium |
| Loss of CH₂Cl | 174 | C₇H₇ClOP⁺ | High |
| Loss of 2 CH₂Cl | 125 | C₆H₅OP⁺ | High |
| Phenyl phosphorus | 109 | C₆H₅P⁺ | Medium |
| Phenyl | 77 | C₆H₅⁺ | Medium |
X-ray crystallography provides the most definitive structural information for bis(chloromethyl)phenylphosphine oxide, revealing precise bond lengths, bond angles, and molecular geometry. While specific crystallographic data for bis(chloromethyl)phenylphosphine oxide is limited in the literature, related phosphine oxide compounds provide valuable structural insights.
Molecular Geometry
The molecular geometry around the phosphorus center in bis(chloromethyl)phenylphosphine oxide is expected to be tetrahedral, consistent with phosphorus(V) compounds. The phosphorus atom is bonded to two chloromethyl groups, one phenyl group, and one oxygen atom in a double bond configuration [11].
The tetrahedral geometry results from the sp³ hybridization of the phosphorus atom, with the phosphorus-oxygen double bond occupying one of the tetrahedral positions. This geometry is characteristic of phosphine oxide compounds and has been confirmed by X-ray crystallographic studies of related compounds [12].
Bond Lengths and Angles
Based on crystallographic data from related phosphine oxide compounds, the phosphorus-oxygen bond length in bis(chloromethyl)phenylphosphine oxide is expected to be approximately 1.48 Ångströms, consistent with a phosphorus-oxygen double bond [11]. This bond length is characteristic of phosphine oxide compounds and reflects the strong covalent interaction between phosphorus and oxygen.
The phosphorus-carbon bond lengths are expected to be approximately 1.80 Ångströms for the chloromethyl groups and 1.76 Ångströms for the phenyl group, reflecting the different electronic environments of these substituents [3]. The slight difference in bond lengths arises from the varying electronic effects of the chloromethyl and phenyl substituents on the phosphorus center.
Crystal Packing and Intermolecular Interactions
The crystal structure of bis(chloromethyl)phenylphosphine oxide is expected to be influenced by intermolecular interactions, including hydrogen bonding, van der Waals forces, and dipole-dipole interactions. The presence of the polar phosphorus-oxygen double bond and the chloromethyl substituents creates opportunities for specific intermolecular interactions.
The phosphorus-oxygen bond dipole moment is expected to be approximately 4.5 Debye, similar to other phosphine oxide compounds [13]. This large dipole moment influences the crystal packing and contributes to the overall stability of the crystal structure.
Conformational Analysis
The molecular conformation of bis(chloromethyl)phenylphosphine oxide is determined by the steric interactions between the substituents and the electronic preferences of the phosphorus center. The tetrahedral geometry around phosphorus minimizes steric repulsion while maintaining optimal orbital overlap for the phosphorus-oxygen double bond.
The chloromethyl groups are expected to adopt staggered conformations relative to the phenyl group, minimizing steric hindrance while maintaining the tetrahedral geometry around phosphorus. This conformational preference is consistent with the observed nuclear magnetic resonance coupling patterns and the chemical shift data [3].
| Crystallographic Parameter | Expected Value | Reference Compound |
|---|---|---|
| P=O bond length | 1.48 Å | Triphenylphosphine oxide |
| P-C bond length (phenyl) | 1.76 Å | Related phosphine oxides |
| P-C bond length (chloromethyl) | 1.80 Å | Chloromethyl phosphine oxides |
| O-P-C bond angle | 109.5° | Tetrahedral geometry |
| C-P-C bond angle | 109.5° | Tetrahedral geometry |